1,3-Bis(sulfinylamino)benzene
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Overview
Description
1,3-Bis(sulfinylamino)benzene is an organic compound characterized by the presence of two sulfinylamino groups attached to a benzene ring
Preparation Methods
The synthesis of 1,3-Bis(sulfinylamino)benzene typically involves the reaction of 1,3-diaminobenzene with sulfinyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1,3-Bis(sulfinylamino)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the sulfinyl groups to sulfide groups using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for the introduction of various functional groups. Common reagents include halogens and nitrating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3-Bis(sulfinylamino)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,3-Bis(sulfinylamino)benzene exerts its effects involves interactions with various molecular targets. The sulfinyl groups can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The benzene ring provides a stable framework that can facilitate these interactions.
Comparison with Similar Compounds
1,3-Bis(sulfinylamino)benzene can be compared with other similar compounds such as:
1,3-Bis(sulfonylamino)benzene: This compound has sulfonyl groups instead of sulfinyl groups, which can lead to different reactivity and stability.
1,3-Diaminobenzene: The precursor to this compound, it lacks the sulfinyl groups and thus has different chemical properties.
1,3-Bis(thiolamino)benzene: This compound contains thiol groups, which can engage in different types of chemical reactions compared to sulfinyl groups.
Properties
IUPAC Name |
1,3-bis(sulfinylamino)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S2/c9-11-7-5-2-1-3-6(4-5)8-12-10/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRJMYGUGPMYMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=S=O)N=S=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337447 |
Source
|
Record name | 1,3-bis(sulfinylamino)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17420-01-8 |
Source
|
Record name | N1,N3-Disulfinyl-1,3-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17420-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-bis(sulfinylamino)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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